6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1,3-benzothiazole (6-PECBT) is a synthetic compound that has been studied for its potential applications in scientific research. This compound has a unique molecular structure that is composed of a pyrazole ring, a piperazine ring, and a benzothiazole ring. The combination of these three rings gives 6-PECBT unique properties, which make it an attractive compound for scientific research.
Scientific Research Applications
Medicinal Chemistry
Pyrazoles are widely used in medicinal chemistry. They are often used as scaffolds in the synthesis of bioactive chemicals . The pyrazole moiety has many pharmacological functions, which makes it a popular choice in drug discovery .
Agrochemistry
In the field of agrochemistry, pyrazoles are used in the development of new pesticides and herbicides. Their chemical properties make them effective in controlling a variety of pests and weeds .
Coordination Chemistry
Pyrazoles play a significant role in coordination chemistry. They can act as ligands, coordinating with a variety of metal ions to form complex structures. These complexes have potential applications in catalysis, magnetism, and luminescence .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used to create organometallic compounds. These compounds have applications in catalysis, materials science, and pharmaceuticals .
Material Science
Pyrazole derivatives have shown promise in the field of material science. They have been used in the development of new materials with unique properties, such as high thermal stability, electrical conductivity, and photoluminescence .
Industrial Applications
Pyrazoles are used in various industrial applications. They are used in the synthesis of dyes, polymers, and resins. They are also used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets, including various enzymes, receptors, and proteins . These targets play crucial roles in numerous biological processes, including inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Mode of Action
This interaction can inhibit or enhance the target’s activity, leading to a therapeutic effect .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Similar compounds are known to have drug-like properties . These properties can impact the compound’s bioavailability, which is a critical factor in its effectiveness as a therapeutic agent.
Result of Action
Similar compounds have been found to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c23-17(14-2-3-15-16(12-14)24-13-18-15)21-9-6-20(7-10-21)8-11-22-5-1-4-19-22/h1-5,12-13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJXUEBYDOTESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone |
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